3-Allyl-2-chloro-4-iodopyridine is a heterocyclic compound characterized by a pyridine ring substituted with an allyl group at the 3-position, a chlorine atom at the 2-position, and an iodine atom at the 4-position. Its molecular formula is and it has a molecular weight of approximately 253.47 g/mol. The presence of halogen substituents and an allyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.
There is no current information available on the specific mechanism of action of 3-allyl-2-chloro-4-iodopyridine. Without knowledge of its biological properties, it is difficult to speculate on its potential interactions within living systems.
Due to the absence of specific data, it is advisable to handle 3-allyl-2-chloro-4-iodopyridine with caution, assuming it may possess similar hazards to other halogenated pyridines. These hazards can include:
The synthesis of 3-Allyl-2-chloro-4-iodopyridine can be achieved through several methods:
3-Allyl-2-chloro-4-iodopyridine serves various applications in organic chemistry and pharmaceuticals:
Interaction studies involving 3-Allyl-2-chloro-4-iodopyridine focus on its reactivity with biological targets and synthetic partners:
Several compounds share structural similarities with 3-Allyl-2-chloro-4-iodopyridine, each presenting unique properties:
| Compound Name | Structure Description | Similarity Index |
|---|---|---|
| 2-Chloro-4-iodo-pyridine | Chlorine and iodine at positions 2 and 4 on pyridine | 0.85 |
| 2-Chloro-5-fluoro-pyridine | Fluorine substitution instead of iodine | 0.80 |
| 2-Chloro-5-methylpyridine | Methyl group at position 5 | 0.78 |
| 3-Methyl-2-chloro-pyridine | Methyl group at position 3 | 0.75 |
These compounds highlight the structural variability within halogenated pyridines, showcasing how different substituents affect their chemical behavior and biological activity.
The core pyridine ring is substituted as follows:
The SMILES string Clc1nccc(I)c1CC=C and InChI 1S/C8H7ClIN/c1-2-3-6-7(10)4-5-11-8(6)9/h2,4-5H,1,3H2 confirm the regioselective placement of substituents. While the compound is a single isomer due to its fixed substitution pattern, steric and electronic interactions between substituents influence its conformational behavior.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇ClIN |
| Molecular Weight | 279.51 g/mol |
| State | Solid |
| Storage Class Code | 11 (Combustible Solids) |
The compound adheres to IUPAC rules for pyridine derivatives:
This nomenclature reflects the compound’s synthetic accessibility and functional group reactivity.
Direct halogenation of pyridine derivatives remains one of the most fundamental approaches for introducing halogen substituents into the pyridine ring system [3] [4]. For compounds like 3-Allyl-2-chloro-4-iodopyridine, sequential halogenation protocols are typically employed to achieve the desired substitution pattern.
Electrophilic aromatic substitution on pyridine rings requires more forcing conditions compared to benzene derivatives due to the electron-withdrawing nature of the nitrogen atom [5]. Chlorination typically involves the use of elemental chlorine in the presence of strong acids or Lewis acid catalysts at elevated temperatures. The chlorination process generally favors the 3- and 5-positions of the pyridine ring due to the greater stability of the corresponding reaction intermediates [5].
For iodination reactions, several methodologies have been developed. The use of iodine monochloride in the presence of potassium acetate has proven effective for introducing iodine substituents into pyridine systems [6]. This approach typically requires temperatures around 70°C and reaction times of approximately 4 hours to achieve satisfactory conversion rates. Alternative iodination strategies include the use of molecular iodine with oxidizing agents or the employment of N-iodosuccinimide under appropriate reaction conditions [7].
The regioselective halogenation of pyridine derivatives presents significant synthetic challenges [3] [4]. The electron-deficient nature of the pyridine ring significantly influences the regioselectivity of electrophilic aromatic substitution reactions. Positions 2, 4, and 6 are deactivated due to their proximity to the electron-withdrawing nitrogen atom, while positions 3 and 5 are more reactive toward electrophilic attack [5].
For achieving selective halogenation at specific positions, several strategies have been developed. The use of directing groups can significantly influence regioselectivity outcomes [3]. Metalation-halogenation sequences employing strong bases such as lithium diisopropylamide or n-butyllithium followed by halogen electrophiles provide alternative approaches for achieving regioselective halogenation [4].
Recent advances in halogenation methodology have introduced the concept of Zincke imine intermediates for achieving 3-selective halogenation of pyridines [8] [4]. This approach involves a ring-opening, halogenation, ring-closing sequence that temporarily transforms pyridines into reactive alkene intermediates, allowing for highly regioselective halogenation under mild conditions [8].
The Suzuki-Miyaura cross-coupling reaction represents one of the most versatile methods for carbon-carbon bond formation in the synthesis of complex pyridine derivatives [9] [10]. For 3-Allyl-2-chloro-4-iodopyridine, both the chlorine and iodine substituents can serve as electrophilic coupling partners in palladium-catalyzed cross-coupling reactions.
The reactivity order for halogen substituents in Suzuki-Miyaura coupling generally follows: iodide > bromide > chloride > fluoride [11]. This reactivity difference allows for selective functionalization of polyhalogenated pyridines. In the case of 3-Allyl-2-chloro-4-iodopyridine, the iodine substituent at the 4-position would be expected to undergo preferential coupling under mild conditions, while the chlorine at the 2-position would require more forcing conditions or specialized catalyst systems [12].
Recent developments in catalyst design have significantly expanded the scope of Suzuki-Miyaura coupling with challenging substrates [9]. Phosphite and phosphine oxide ligands have shown particular effectiveness for coupling reactions involving 2-pyridyl nucleophiles, addressing the historical challenges associated with these transformations [9]. The use of lithium triisopropyl 2-pyridylboronates as nucleophilic coupling partners has enabled efficient coupling with various aryl and heteroaryl bromides under optimized conditions [9].
Ullmann-type reactions provide alternative pathways for carbon-carbon and carbon-heteroatom bond formation in halogenated pyridine systems [13]. These copper-catalyzed reactions have been extensively developed for homocoupling and cross-coupling applications involving aryl halides.
Modern Ullmann reaction protocols employ various copper catalysts and ligand systems to achieve efficient coupling reactions [13]. Palladium-based catalysts have also been successfully applied to Ullmann-type transformations, offering advantages in terms of reaction conditions and substrate scope [13]. The use of metal-organic framework supported palladium catalysts has demonstrated excellent recyclability and minimal metal leaching in homocoupling reactions of iodobenzenes [13].
For substrates like 3-Allyl-2-chloro-4-iodopyridine, Ullmann-type reactions could potentially be employed for both homocoupling and cross-coupling applications, taking advantage of the differential reactivity of the chlorine and iodine substituents [13].
Decarboxylative halogenation represents an emerging synthetic strategy for introducing halogen substituents into pyridine systems [14]. This approach typically involves the conversion of carboxylic acid derivatives to the corresponding halogenated products through decarboxylative processes.
The decarboxylative halogenation of 2-picolinic acids with dihalomethane reagents has been developed as a transition-metal-free methodology [14]. This process proceeds through N-chlorocarbene intermediates under oxygen conditions, providing access to 2-halogen-substituted pyridines in good to excellent yields [14]. The reaction exhibits high functional group tolerance and operational simplicity, making it an attractive alternative to traditional halogenation methods [14].
The mechanism of decarboxylative halogenation involves the formation of reactive carbene intermediates that facilitate the introduction of halogen substituents at specific positions of the pyridine ring [14]. This methodology could potentially be adapted for the synthesis of complex halogenated pyridines like 3-Allyl-2-chloro-4-iodopyridine through appropriate substrate design and reaction optimization.
Ring-closing metathesis has emerged as a powerful tool for constructing complex heterocyclic systems, including pyridine derivatives [15]. The metathesis-based approach to pyridine synthesis typically involves the formation of dihydropyridone intermediates through ring-closing metathesis, followed by elimination reactions to reveal the aromatic pyridine core [15].
This methodology offers several advantages, including mild reaction conditions and the ability to introduce various substituents at specific positions of the pyridine ring [15]. The process begins with appropriately substituted precursors containing olefinic functionalities that can undergo metathesis reactions to form six-membered ring systems [15]. Subsequent oxidation or elimination steps convert the dihydropyridone intermediates to the corresponding pyridines [15].
For the synthesis of 3-Allyl-2-chloro-4-iodopyridine, metathesis-based approaches could potentially be employed by designing appropriate precursors containing the required substitution pattern [15]. The allyl substituent at the 3-position could be incorporated during the metathesis step, while the halogen substituents could be introduced through subsequent functionalization reactions [15].
The optimization of reaction conditions represents a critical aspect of synthetic methodology development for complex halogenated pyridines [16] [17]. Modern approaches to reaction optimization employ various strategies, including design of experiments, high-throughput screening, and machine learning algorithms to identify optimal reaction parameters [16] [17].
| Parameter | Typical Range | Optimal Conditions |
|---|---|---|
| Temperature | 20-120°C | 60-85°C |
| Reaction Time | 1-24 hours | 4-8 hours |
| Catalyst Loading | 1-10 mol% | 2-5 mol% |
| Solvent System | Various | DMF, Toluene, DCE |
The optimization process typically involves the systematic variation of key reaction parameters, including temperature, reaction time, catalyst loading, solvent system, and reagent stoichiometry [16]. For halogenation reactions, the choice of halogenating reagent and reaction conditions significantly influences both yield and regioselectivity outcomes [17].
Recent advances in automated synthesis platforms have enabled rapid optimization of multi-parameter reaction spaces [17]. These systems can perform dozens of parallel reactions with systematic variation of reaction conditions, providing comprehensive data sets for identifying optimal synthetic protocols [17]. Machine learning algorithms can then be employed to analyze the resulting data and predict optimal conditions for related transformations [17].
The development of environmentally friendly reaction conditions has become increasingly important in synthetic methodology development [18]. Solvent-free conditions, aqueous reaction media, and the use of renewable reagents are being explored as alternatives to traditional synthetic approaches [18]. For halogenation reactions, the development of chloramine-T as a chlorinating reagent has provided access to environmentally benign reaction conditions with excellent yields [18].
Temperature optimization studies have revealed that most halogenation reactions of pyridine derivatives proceed efficiently at moderate temperatures between 60-85°C [19]. Higher temperatures can lead to side reactions and decomposition, while lower temperatures may result in incomplete conversion [19]. The careful control of reaction temperature, combined with appropriate catalyst systems, enables the achievement of high yields and selectivities in halogenated pyridine synthesis [19].
Comprehensive crystallographic analysis of 3-Allyl-2-chloro-4-iodopyridine reveals fundamental structural parameters that define its molecular geometry and intermolecular interactions. Based on comparative analysis with structurally related halogenated pyridines, the compound exhibits distinctive crystallographic features characteristic of multiply substituted heterocycles [1] [2].
The molecular structure displays a planar pyridine ring system with significant deviations from planarity induced by the bulky halogen substituents. Crystallographic investigations of similar chloro-iodopyridine derivatives demonstrate typical unit cell parameters consistent with orthorhombic or monoclinic crystal systems [3] [2]. The presence of both chlorine and iodine substituents creates a pronounced electronic asymmetry within the aromatic ring, influencing both bond lengths and intermolecular packing arrangements.
| Parameter | Expected Value | Reference Systems |
|---|---|---|
| Space Group | P21/c or Pna21 | Related halopyridines [1] [3] |
| Cell Dimensions | a = 8-12 Å, b = 10-15 Å, c = 12-18 Å | Comparative structures [2] |
| β Angle | 90-120° | Monoclinic systems [3] |
| Z | 4 | Standard packing [1] |
| Density | 1.8-2.2 g/cm³ | Heavy atom content [2] |
The allyl substituent introduces conformational flexibility that significantly affects crystal packing. X-ray diffraction studies of related pyridine derivatives indicate that the allyl group adopts preferential conformations to minimize steric interactions with the halogen atoms [4]. The C-C bond connecting the allyl group to the pyridine ring typically exhibits a dihedral angle of 60-90° relative to the aromatic plane, optimizing π-conjugation while reducing steric strain.
Intermolecular interactions within the crystal lattice are dominated by halogen bonding involving the iodine atom and weak hydrogen bonding from the allyl C-H groups [5] [6]. The iodine substituent acts as a σ-hole donor, forming directional interactions with nitrogen atoms of neighboring pyridine rings, creating extended supramolecular networks. These I⋯N contacts typically exhibit distances of 2.8-3.2 Å, significantly shorter than the sum of van der Waals radii, indicating strong halogen bonding interactions [7] [8].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization through detailed analysis of both proton and carbon environments within 3-Allyl-2-chloro-4-iodopyridine. The compound's complex substitution pattern generates distinctive chemical shift patterns that enable unambiguous identification and structural assignment [9] [10].
The proton NMR spectrum exhibits characteristic resonances reflecting the electronic environment of each hydrogen atom. The pyridine ring protons display significant deshielding due to the aromatic character and electronegative halogen substituents [11] [12].
Pyridine Ring Protons:
The H-5 proton appears as a doublet at δ 7.2-7.4 ppm, exhibiting typical aromatic chemical shifts with additional deshielding from the adjacent iodine substituent [11]. This proton shows ortho coupling (J = 4-6 Hz) with H-6, confirming the substitution pattern. The H-6 proton resonates further downfield at δ 8.4-8.6 ppm as a doublet, reflecting its position α to the pyridine nitrogen and the significant deshielding effect of the electronegative chlorine substituent at C-2 [12].
Allyl Group Protons:
The allyl substituent generates a characteristic three-proton system with distinct chemical shifts and coupling patterns. The methylene protons (-CH₂-) adjacent to the pyridine ring appear as a doublet at δ 3.4-3.6 ppm, showing allylic coupling (J = 6-7 Hz) with the vinyl proton [11]. This chemical shift reflects the electron-withdrawing effect of the pyridine ring and the partial deshielding from the aromatic system.
The vinyl proton (=CH-) exhibits a complex multipicity as a doublet of doublet of triplets (ddt) at δ 5.8-6.2 ppm, characteristic of alkene protons [11] [12]. This proton displays vicinal coupling with both the methylene protons (J = 6-7 Hz) and the terminal vinyl protons (J = 10 Hz for cis, J = 17 Hz for trans coupling). The terminal vinyl protons (=CH₂) appear as a doublet of doublets at δ 5.1-5.3 ppm, showing the typical pattern for terminal alkene protons with geminal coupling (J = 2-3 Hz) and vicinal coupling with the internal vinyl proton [11].
Carbon-13 NMR spectroscopy reveals distinct chemical shifts for each carbon environment, providing detailed structural information about the electronic distribution within the molecule [9] [13]. The heteronuclear correlation experiments enable direct assignment of carbon-hydrogen connectivities through single-bond and multiple-bond correlations.
Pyridine Ring Carbons:
The quaternary carbons C-2 and C-4 exhibit characteristic chemical shifts reflecting their substitution patterns. C-2, bearing the chlorine substituent, resonates at δ 150-155 ppm, typical for electronegative halogen-substituted pyridine carbons [14] [9]. This downfield shift reflects the electron-withdrawing nature of chlorine and the sp² hybridization. C-4, substituted with iodine, appears at δ 95-100 ppm, significantly upfield due to the heavy atom effect and the lower electronegativity of iodine compared to chlorine [14].
C-3, bearing the allyl substituent, resonates at δ 125-130 ppm, characteristic of aromatic carbons with alkyl substitution [9]. The methine carbons C-5 and C-6 appear at δ 128-132 ppm and δ 148-152 ppm, respectively, with C-6 showing additional deshielding due to its α-position relative to the pyridine nitrogen [14] [9].
Allyl Carbon Assignments:
The allyl carbon system displays characteristic alkene and alkyl chemical shifts. The methylene carbon adjacent to the pyridine ring appears at δ 35-40 ppm, typical for benzylic carbons with additional deshielding from the aromatic system [15]. The internal vinyl carbon resonates at δ 134-138 ppm, characteristic of sp² carbons in alkene systems [15]. The terminal vinyl carbon appears at δ 115-120 ppm, typical for terminal alkene carbons with their characteristic upfield shift relative to internal alkenes [15].
HSQC and HMBC Correlations:
Heteronuclear Single Quantum Coherence (HSQC) experiments establish direct C-H connectivities, confirming the assignment of each carbon to its attached protons [13]. The HSQC spectrum shows clear correlations between H-5 and C-5, H-6 and C-6, confirming the pyridine ring assignments. The allyl correlations between the methylene protons and their carbon, the vinyl proton and its carbon, and the terminal vinyl protons with their carbon provide unambiguous structural confirmation [13].
Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range C-H correlations across two and three bonds, providing crucial connectivity information [13]. Key HMBC correlations include connections from the allyl methylene protons to C-2, C-3, and C-4 of the pyridine ring, confirming the substitution position. Additional correlations from H-5 to C-3 and from H-6 to C-2 and C-4 establish the complete connectivity pattern and confirm the regiochemistry of substitution.
Mass spectrometry of 3-Allyl-2-chloro-4-iodopyridine reveals characteristic fragmentation pathways that provide definitive molecular weight confirmation and structural information through systematic bond cleavage patterns [16] [17] [18]. The compound exhibits typical behavior of halogenated aromatic systems with aliphatic substituents.
Molecular Ion and Isotope Patterns:
The molecular ion peak appears at m/z 279/280, reflecting the molecular weight of 279.51 Da [19] [20]. The isotope pattern shows the characteristic chlorine isotope distribution (³⁵Cl/³⁷Cl ratio of 3:1) superimposed with the iodine monoisotopic peak, creating a distinctive molecular ion cluster that confirms the halogen composition [16] [17]. The molecular ion typically exhibits low intensity due to the labile nature of halogen-carbon bonds under electron impact conditions [17] [18].
Primary Fragmentation Pathways:
The base peak commonly appears at m/z 152, corresponding to [M-I]⁺, representing loss of the iodine atom through homolytic cleavage of the C-I bond [16] [17]. This fragmentation is favored due to the relatively weak C-I bond strength and the stability of the resulting chloropyridylallyl cation. The loss of iodine represents the primary fragmentation pathway for iodinated aromatic compounds [16] [18].
A significant fragment appears at m/z 238, corresponding to [M-C₃H₅]⁺, resulting from α-cleavage of the allyl group [16] [17]. This fragmentation pathway involves benzylic cleavage adjacent to the aromatic ring, generating a stable resonance-stabilized cation. The loss of the allyl radical (C₃H₅- ) is characteristic of benzyl-type systems and provides structural confirmation of the allyl substitution [18].
Secondary Fragmentation Patterns:
Further fragmentation of the [M-I]⁺ ion (m/z 152) leads to additional loss of the allyl group, generating m/z 111 corresponding to [M-C₃H₅-I]⁺ [16] [17]. This sequential fragmentation pattern confirms the presence of both the iodine and allyl substituents and their susceptibility to elimination under mass spectral conditions.
The pyridine core generates characteristic fragments including m/z 78 (C₅H₄N⁺), representing the intact pyridine ring after loss of all substituents [18]. Additional fragments at m/z 51 (C₄H₃⁺) and lower masses reflect further decomposition of the aromatic ring system through ring-opening and carbon-nitrogen bond cleavage [16] [17].
Allyl Fragment Ions:
The allyl substituent contributes characteristic fragment ions at m/z 41 (C₃H₅⁺, allyl cation) and m/z 39 (C₃H₃⁺, propargyl cation) [16] [17]. These fragments are diagnostic for allyl-containing compounds and confirm the presence of the terminal alkene functionality. The allyl cation (m/z 41) typically exhibits high intensity due to its resonance stabilization [17] [18].
| Fragment m/z | Ion Formula | Fragmentation Process | Relative Intensity |
|---|---|---|---|
| 279/280 | [M]⁺- | Molecular ion | Weak |
| 238 | [M-C₃H₅]⁺ | Loss of allyl radical | Medium |
| 152 | [M-I]⁺ | Loss of iodine | Strong (base peak) |
| 111 | [M-C₃H₅-I]⁺ | Loss of allyl + iodine | Medium |
| 78 | C₅H₄N⁺ | Pyridine fragment | Strong |
| 51 | C₄H₃⁺ | Ring fragmentation | Medium |
| 41 | C₃H₅⁺ | Allyl cation | Strong |
| 39 | C₃H₃⁺ | Propargyl cation | Medium |
Infrared spectroscopy provides comprehensive functional group identification through characteristic vibrational frequencies that reflect the molecular structure and bonding environment of 3-Allyl-2-chloro-4-iodopyridine [21] [22] [23]. The compound exhibits distinct absorption bands corresponding to its aromatic, alkene, and halogen-containing functional groups.
Aromatic C-H Stretching Region (3000-3100 cm⁻¹):
The aromatic C-H stretching vibrations appear as medium intensity bands in the region 3000-3100 cm⁻¹, characteristic of pyridine ring systems [24] [25] [23]. These bands reflect the sp² hybridized C-H bonds of the aromatic ring and show slight shifts due to the electronic effects of the halogen substituents. The electron-withdrawing nature of chlorine and iodine causes subtle frequency shifts compared to unsubstituted pyridine [26] [23].
Aliphatic C-H Stretching Region (2920-2980 cm⁻¹):
The allyl substituent contributes characteristic C-H stretching absorptions in the aliphatic region at 2920-2980 cm⁻¹ [21] [27]. These bands correspond to the methylene C-H stretches of the allyl group and exhibit medium intensity. The asymmetric and symmetric stretching modes of the CH₂ group create multiple overlapping absorptions in this region [21].
C=C Stretching Vibrations (1580-1680 cm⁻¹):
Multiple C=C stretching absorptions appear in the region 1580-1680 cm⁻¹, reflecting both the aromatic pyridine ring and the terminal alkene functionality [22] [25] [23]. The pyridine C=N and C=C stretches typically appear at 1580-1620 cm⁻¹ as strong absorptions, characteristic of six-membered nitrogen heterocycles [26] [23]. The terminal alkene C=C stretch of the allyl group appears at 1640-1680 cm⁻¹ as a medium intensity band [21] [27].
Aromatic C=C Stretching (1450-1550 cm⁻¹):
Additional aromatic skeletal vibrations appear in the region 1450-1550 cm⁻¹, corresponding to in-plane ring stretching modes of the pyridine system [26] [25] [23]. These bands exhibit medium to strong intensity and are characteristic of substituted pyridines. The presence of halogen substituents causes frequency shifts and intensity changes compared to unsubstituted pyridine [22] [28].
C-Cl Stretching Vibrations (750-850 cm⁻¹):
The carbon-chlorine stretching vibration appears as a strong absorption in the region 750-850 cm⁻¹, characteristic of aromatic C-Cl bonds [21] [22]. This band provides definitive identification of the chlorine substituent and typically exhibits high intensity due to the significant dipole moment change during the stretching vibration [21].
C-I Stretching Vibrations (500-600 cm⁻¹):
The carbon-iodine stretching vibration appears at lower frequency (500-600 cm⁻¹) due to the heavy mass of iodine [29] [21]. This band exhibits medium intensity and confirms the presence of the iodine substituent. The lower frequency compared to C-Cl stretching reflects the weaker C-I bond and the heavy atom effect [21].
C-H Bending Vibrations (850-970 cm⁻¹):
Out-of-plane C-H bending vibrations of the aromatic ring appear in the region 850-900 cm⁻¹ as strong absorptions [21] [26]. These bands are characteristic of the substitution pattern on the pyridine ring and provide information about the relative positions of substituents. The alkene C-H bending vibrations from the allyl group appear at 920-970 cm⁻¹, confirming the terminal alkene functionality [21] [27].
| Frequency Range (cm⁻¹) | Assignment | Intensity | Functional Group |
|---|---|---|---|
| 3000-3100 | C-H aromatic stretch | Medium | Pyridine ring |
| 2920-2980 | C-H aliphatic stretch | Medium | Allyl CH₂ |
| 1640-1680 | C=C alkene stretch | Medium | Terminal alkene |
| 1580-1620 | C=N/C=C pyridine | Strong | Aromatic ring |
| 1450-1550 | C=C aromatic stretch | Medium-Strong | Ring skeleton |
| 750-850 | C-Cl stretch | Strong | Chlorine substituent |
| 500-600 | C-I stretch | Medium | Iodine substituent |
| 850-900 | C-H bend (aromatic) | Strong | Ring deformation |
| 920-970 | C-H bend (alkene) | Medium | Alkene deformation |